molecular formula C12H17NO B564380 DEET-d10 CAS No. 1215576-01-4

DEET-d10

Cat. No.: B564380
CAS No.: 1215576-01-4
M. Wt: 201.335
InChI Key: MMOXZBCLCQITDF-IZUSZFKNSA-N
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Preparation Methods

The preparation of DEET-d10 involves the replacement of hydrogen atoms in DEET with deuterium atoms. This can be achieved through a nucleophilic substitution reaction using deuterium sources such as sodium deuteride. The reaction typically involves the following steps :

    Reacting DEET with Sodium Deuteride: DEET is reacted with sodium deuteride in an appropriate solvent, such as tetrahydrofuran, under controlled conditions.

    Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to obtain this compound with high purity.

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure the consistent production of this compound with high isotopic purity.

Chemical Reactions Analysis

Abiotic Degradation

DEET-d10 undergoes radical-based degradation in aqueous systems, mirroring DEET’s behavior:

Hydroxyl Radical (- OH) Reactions

  • Rate constant : k=4.95×109M1s1k=4.95\times 10^9\,\text{M}^{-1}\text{s}^{-1}
  • Primary pathways :
    • Hydroxylation at the aromatic ring (meta position).
    • Formation of quinone/keto derivatives .

Hydrated Electron (eaq−e_{aq}^-eaq−​) Reactions

  • Rate constant : k=1.34×109M1s1k=1.34\times 10^9\,\text{M}^{-1}\text{s}^{-1}
  • Mechanism : Reductive cleavage of the amide bond, yielding N-deethylated products .

Degradation products :

PathwayMajor ProductsMinor Products
- OH attack3-Methylbenzoic acid derivativesDimers via bimolecular coupling
eaqe_{aq}^-N-Ethyl-m-toluamidem-Toluic acid

Biotic Degradation (Metabolism)

In mammals, this compound is metabolized via:

  • Oxidation :
    • Methyl group oxidation to carboxylic acid.
    • Aromatic ring hydroxylation .
  • N-Deethylation : Sequential removal of ethyl groups .

Key findings :

  • Dermal absorption : ~20% in humans .
  • Excretion : >90% via urine as oxidized metabolites .

Environmental Impact Studies

This compound’s environmental persistence aligns with DEET:

ParameterValueSource
Hydrolysis half-life>1 year (pH 7, 25°C)
Photolysis ratet1/2=14dayst_{1/2}=14\,\text{days}

Stability and Reactivity

  • Thermal stability : Stable up to 288°C (boiling point) .
  • Incompatibilities : Strong oxidizers (e.g., H₂O₂, O₃) .

Scientific Research Applications

DEET-d10 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: It is employed in studies related to insect behavior and mosquito repellency, helping researchers understand the effectiveness and mode of action of insect repellents.

    Medicine: this compound is used in toxicological studies to assess the safety and potential health effects of DEET-based products.

    Industry: It is utilized in the development and testing of new insect repellent formulations, ensuring their efficacy and safety.

Mechanism of Action

The exact mechanism by which DEET-d10 exerts its insect repellent effects is not fully understood. it is believed to involve multiple pathways :

    Olfactory and Gustatory Mechanisms: this compound interferes with the olfactory and gustatory receptors of insects, making it difficult for them to locate their hosts.

    Central Nervous System Impairment: this compound may also affect the central nervous system of insects, leading to behavioral changes that reduce their ability to bite and feed.

Comparison with Similar Compounds

DEET-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some of the similar compounds include :

    N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated form of this compound, widely used as an insect repellent.

    Ethyl butylacetylaminopropionate (IR3535): Another insect repellent with a different chemical structure and mode of action.

    Picaridin: A synthetic compound used as an insect repellent, known for its effectiveness and lower toxicity compared to DEET.

In comparison, this compound offers the advantage of being traceable in scientific studies, allowing for more precise analysis of its behavior and effects in various systems.

Biological Activity

DEET-d10 , or N,N-diethyl-meta-toluamide-d10, is a deuterated form of the widely used insect repellent DEET. This compound has garnered attention in scientific research due to its unique properties and potential applications in understanding the biological effects of insect repellents. The incorporation of deuterium (d10) allows for more precise tracking of the compound in biological systems, providing insights into its metabolism and biological activity.

The biological activity of DEET, including its deuterated variant this compound, is primarily linked to its ability to interfere with the olfactory receptors of mosquitoes. Research suggests several hypotheses regarding how DEET affects mosquito behavior:

  • Activation of Chemoreceptors : DEET activates specific chemoreceptors on mosquito antennae, leading to a repellent effect.
  • Modulation of Chemoreceptor Activity : It may scramble the signals from attractive odorants, making it difficult for mosquitoes to locate hosts.
  • Masking Volatile Odors : DEET can decrease the volatility of attractive odors, reducing their detection by mosquitoes .

Toxicological Profile

The toxicological profile of this compound mirrors that of conventional DEET, with studies indicating various effects based on exposure levels:

  • Acute Toxicity : At high doses (greater than 1,000 mg/kg), neurological symptoms such as seizures and loss of balance have been observed in animal studies .
  • Subchronic Effects : Long-term exposure has shown reductions in body weight and food consumption in laboratory animals, with a NOEL (No Observed Effect Level) established at 300 mg/kg/day .
  • Chronic Exposure : Chronic studies indicate potential changes in liver and kidney function, although the relevance to human health remains uncertain due to differences in metabolic pathways between species .

Case Studies

  • Pregnancy and Developmental Safety : A randomized trial investigated the safety of DEET exposure during pregnancy, finding no adverse health impacts on fetal development or maternal health .
  • Population-Based Assessments : A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) found no significant correlations between DEET metabolite levels and various health biomarkers in adults aged 20 years and older .

Research Findings

Research findings on this compound highlight its safety profile when used as directed:

  • Safety in Use : Studies indicate that recommended usage levels pose minimal risk to human health, supporting its continued use as an effective insect repellent .
  • Biomonitoring Studies : Recent biomonitoring efforts have aimed to better understand real-world exposure levels among children, emphasizing the need for context-specific data collection strategies .

Table 1: Summary of Toxicological Findings

Study TypeEndpointFindingsNOEL (mg/kg/day)
Acute ToxicityNeurological EffectsSeizures at >1,000 mg/kgN/A
Subchronic ExposureBody Weight ReductionSignificant at 300 mg/kg300
Chronic ExposureLiver Function ChangesIncreased cholesterol levels100

Table 2: Case Study Biomarkers Correlation

BiomarkerCorrelation Coefficient (Full Sample)Correlation Coefficient (Age ≥ 65)
High Sensitivity CRP-0.02-0.19
Lymphocyte %0.010.16
Estimated GFR0.02-0.10

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying DEET-d10 in environmental samples, and how should method validation be approached?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotopic dilution analysis is the gold standard for quantifying this compound due to its high sensitivity and specificity. Method validation should include parameters such as linearity (R² > 0.99), precision (RSD < 10%), accuracy (recovery 90–110%), and limits of detection/quantification (LOD/LOQ). Matrix effects must be assessed using spike-and-recovery experiments in representative environmental matrices (e.g., water, soil) .

Q. How does the isotopic purity of this compound impact its performance as an internal standard in mass spectrometry?

  • Methodological Answer : Isotopic purity (>98% deuterium enrichment) is critical to avoid spectral overlap between this compound and non-deuterated DEET. Purity should be verified via nuclear magnetic resonance (NMR) and high-resolution MS. Contaminants (e.g., residual protiated DEET) can lead to quantification errors, necessitating batch-specific purity certificates from suppliers .

Q. What are the best practices for ensuring this compound stability in long-term environmental exposure studies?

  • Methodological Answer : Stability assessments should include accelerated degradation studies under varying pH, temperature, and UV light. Use controlled storage conditions (e.g., -20°C in amber vials) and periodic re-analysis of stored samples to confirm stability. Degradation products should be identified via fragmentation patterns in MS/MS spectra .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in longitudinal environmental degradation studies?

  • Methodological Answer : Key considerations include:

  • Variables : Temperature, microbial activity, and matrix composition (e.g., organic carbon content).
  • Controls : Use sterile controls to distinguish biotic vs. abiotic degradation.
  • Sampling frequency : Align with degradation kinetics (e.g., weekly sampling for half-life estimation).
  • Replication : Minimum triplicate samples to account for environmental heterogeneity .

Q. How can researchers resolve discrepancies in this compound recovery rates across different extraction protocols?

  • Methodological Answer : Perform comparative studies using spiked samples to evaluate extraction efficiency across methods (e.g., solid-phase extraction vs. liquid-liquid extraction). Statistical tools like ANOVA can identify significant differences. Optimize protocols by adjusting pH, solvent polarity, or sorbent materials. Document recovery rates transparently to enable cross-study comparisons .

Q. What strategies mitigate matrix effects when quantifying this compound in complex biological samples?

  • Methodological Answer : Employ matrix-matched calibration curves and post-column infusion studies to characterize ion suppression/enhancement. Cleanup steps (e.g., dispersive SPE) reduce co-eluting interferents. Alternatively, use standard addition to correct for matrix effects in highly variable samples (e.g., blood, urine) .

Q. How should researchers address contradictory findings in this compound sorption behavior across soil types?

  • Methodological Answer : Conduct batch sorption experiments with standardized soils (e.g., OECD guidelines) to isolate variables like clay content and organic matter. Use multivariate regression to model sorption coefficients (Kd) and identify dominant soil properties. Reconcile discrepancies by meta-analyzing published Kd values with soil metadata .

Q. Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing this compound time-series data in environmental fate studies?

  • Methodological Answer : First-order kinetics models are typically used for degradation half-life calculations. For non-linear trends, employ mixed-effects models to account for random variables (e.g., seasonal temperature fluctuations). Use Bayesian hierarchical models to integrate prior data and reduce uncertainty in parameter estimates .

Q. How can researchers validate this compound tracer applications in large-scale hydrological studies?

  • Methodological Answer : Co-inject this compound with a conservative tracer (e.g., bromide) to assess hydrologic transport properties. Compare breakthrough curves to evaluate retardation factors. Validate models using goodness-of-fit metrics (e.g., Nash-Sutcliffe efficiency) and sensitivity analyses .

Q. Ethical & Reporting Standards

Q. What metadata is essential for reproducibility in this compound studies?

  • Methodological Answer : Report isotopic purity, storage conditions, instrument parameters (e.g., MS collision energy), and QA/QC results (e.g., blanks, duplicates). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare with DOI assignment .

Q. How should researchers address potential biases in this compound field studies with heterogeneous environmental matrices?

  • Methodological Answer : Stratified random sampling reduces spatial bias. Use geostatistical tools (e.g., kriging) to interpolate data gaps. Disclose limitations in sampling representativeness and quantify uncertainty via Monte Carlo simulations .

Properties

IUPAC Name

3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675659
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215576-01-4
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1215576-01-4
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